![molecular formula C16H12FN3O2 B2362834 4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 510765-31-8](/img/structure/B2362834.png)
4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
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Description
The compound “4-fluoro-N-(9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is a derivative of pyrido[1,2-a]pyrimidin-4-one . It’s an Analytical Material and not a USP Reference Standard . The molecule undergoes chemical modifications to optimize its biological properties.
Synthesis Analysis
The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives involves various methods. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . Another method involves a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis
The molecular structure of the compound can be confirmed by various spectroscopic techniques such as IR, 1HNMR, ESI–MS, and CHN analysis .Scientific Research Applications
Click Chemistry Scaffold: 4 H -Pyrazoles
4-fluoro-4-methyl-4H-pyrazoles serve as emerging scaffolds for “click” chemistry. Late-stage fluorination with Selectfluor® provides a reliable route to these compounds. Researchers have explored their Diels–Alder reactivity, comparing them to other pyrazoles. Notably, 4-fluoro-4-methyl-3,5-diphenyl-4H-pyrazole (MFP) exhibits lower Diels–Alder reactivity than 4,4-difluoro-3,5-diphenyl-4H-pyrazole (DFP), but it compensates with higher stability in the presence of biological nucleophiles .
Anti-HIV-1 Activity
Indole derivatives, including those related to our compound, have shown promise in anti-HIV-1 research. While not directly related to our compound, indole-3-acetic acid (a plant hormone derived from tryptophan) falls within this category. Researchers have explored molecular docking studies of novel indolyl and oxochromenyl xanthenone derivatives as potential anti-HIV-1 agents .
Anti-Cancer Agents: Tetrahydro-1 H -pyrido-[4,3-b]indoles
Although not directly studied for our compound, the design and synthesis of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indoles have been investigated as anti-cancer agents. These compounds hold promise due to their unique structure and potential biological activity .
properties
IUPAC Name |
4-fluoro-N-(9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c1-10-3-2-8-20-14(10)18-9-13(16(20)22)19-15(21)11-4-6-12(17)7-5-11/h2-9H,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDDRDWDZGDGCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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